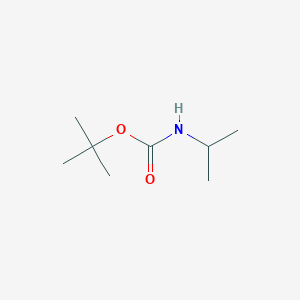
2-Buteno, 2-cloro-1,1,1,4,4,4-hexafluoro-
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene has several scientific research applications, including:
Métodos De Preparación
The synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the fluorination of 2-chloro-2-butene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas mixture . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product with high yield and purity. Industrial production methods may involve continuous flow reactors and advanced separation techniques to ensure efficient and scalable production.
Análisis De Reacciones Químicas
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or other oxygen-containing derivatives, while reduction reactions can lead to the formation of saturated compounds.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., potassium permanganate, ozone) . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism by which 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the presence of the chlorine atom . These factors affect the compound’s nucleophilicity, electrophilicity, and overall stability. In biological systems, the compound may interact with enzymes and proteins through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparación Con Compuestos Similares
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene can be compared with other similar compounds, such as:
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-:
1,1,1,4,4,4-Hexafluoro-2-butene: This compound lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-1,1,1,4,4,4-hexafluorobutene-2: This is another isomer with similar properties but different reactivity due to the position of the double bond.
The uniqueness of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties .
Propiedades
IUPAC Name |
(Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXZBKMHPULY-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Cl)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073178 | |
| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-44-2, 3414-09-3 | |
| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M654BO4V87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)


![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)




![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)

